molecular formula C8H5BrIN B180738 4-(Bromomethyl)-3-iodobenzonitrile CAS No. 182287-63-4

4-(Bromomethyl)-3-iodobenzonitrile

Cat. No.: B180738
CAS No.: 182287-63-4
M. Wt: 321.94 g/mol
InChI Key: WTPXWARAYTYZIY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3-iodobenzonitrile: is an organic compound with the molecular formula C8H5BrIN It is a derivative of benzonitrile, featuring both bromomethyl and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-3-iodobenzonitrile typically involves the bromination and iodination of benzonitrile derivatives. One common method includes the following steps:

    Bromination: Benzonitrile is first brominated using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromomethyl group.

    Iodination: The brominated intermediate is then iodinated using iodine (I2) and a suitable oxidizing agent, such as potassium iodate (KIO3), to introduce the iodine substituent at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Bromomethyl)-3-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions:

    Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds, facilitated by palladium catalysts.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) can be used to replace the bromomethyl group with an azide group.

    Suzuki-Miyaura Coupling: Palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) in the presence of a base like potassium carbonate (K2CO3) are common reagents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the nitrile group.

Major Products:

    Substitution: Formation of azido derivatives.

    Coupling: Formation of biaryl compounds.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-(Bromomethyl)-3-iodobenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as a building block in the synthesis of potential drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-iodobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the iodo group participates in oxidative addition with palladium catalysts, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

    4-Bromobenzonitrile: Lacks the iodo substituent, making it less versatile in coupling reactions.

    3-Iodobenzonitrile: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    4-(Bromomethyl)benzonitrile: Similar but lacks the iodine substituent, affecting its reactivity in certain reactions.

Uniqueness: 4-(Bromomethyl)-3-iodobenzonitrile is unique due to the presence of both bromomethyl and iodo groups, which provide a combination of reactivity patterns. This dual functionality allows for a wider range of chemical transformations compared to its simpler analogs.

Properties

IUPAC Name

4-(bromomethyl)-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-4-7-2-1-6(5-11)3-8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPXWARAYTYZIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625931
Record name 4-(Bromomethyl)-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182287-63-4
Record name 4-(Bromomethyl)-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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